ML252
Description
ML252 is a selective inhibitor of Kv7.2 (KCNQ2) voltage-gated potassium channels, discovered through a high-throughput screen of 300,000 compounds . It exhibits potent inhibitory activity with an IC50 of ~69 nM against Kv7.2 and demonstrates broad efficacy across Kv7.2/Kv7.3 and Kv7.3/Kv7.5 heteromeric channels . Unlike traditional Kv7 inhibitors such as XE991 and linopirdine, this compound binds rapidly to both open and closed states of the channel, enabling fast inhibition and washout kinetics . Structural studies reveal that this compound interacts with a conserved Trp residue (Trp236 in Kv7.2; Trp265 in Kv7.3) within the channel pore, a site critical for both inhibitor and pore-targeted activator interactions . This compound also exhibits off-target effects on cytochrome P450 isoforms (e.g., CYP3A4 IC50 = 3.9 nM), necessitating caution in therapeutic applications .
Properties
IUPAC Name |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCQOZNTLUEDX-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Pyrrolidin-1-yl)aniline
This intermediate is prepared through nucleophilic aromatic substitution, where pyrrolidine displaces a leaving group (e.g., halogen or nitro) on aniline derivatives. Alternative routes may involve Ullmann coupling or Buchwald-Hartwig amination, though specifics are omitted in the cited literature.
Amide Coupling Reaction
The pivotal step involves coupling (S)-2-phenylbutyric acid with 2-(pyrrolidin-1-yl)aniline using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).
-
Combine (S)-2-phenylbutyric acid (0.304 mmol), HATU (0.304 mmol), and DIPEA (0.456 mmol) in DMF (1.5 mL).
-
Add 2-(pyrrolidin-1-yl)aniline (0.304 mmol) and stir at room temperature for 12–18 hours.
-
Quench with water (1.5 mL) and extract with ethyl acetate (2 × 2 mL).
-
Purify the crude product via reverse-phase high-performance liquid chromatography (RP-HPLC) using a gradient of 10–90% acetonitrile/water (0.1% trifluoroacetic acid).
-
Convert the TFA salt to the free base by washing with saturated sodium bicarbonate, followed by HCl/dioxane treatment to isolate the hydrochloride salt.
Critical Reaction Parameters
Analytical Characterization
Post-synthesis validation ensures structural fidelity and enantiomeric excess:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LCMS)
Stereochemical Considerations
The 2-phenylbutanamide’s chiral center dictates pharmacological activity. Substituting the ethyl group with hydrogen converts the compound into an agonist (EC₅₀ = 170 nM), underscoring the sensitivity of KCNQ2 gating to steric effects. Racemic mixtures exhibit reduced potency (IC₅₀ = 160 nM), necessitating asymmetric synthesis.
Process Optimization Challenges
-
Solvent selection : DMF ensures reagent solubility but complicates removal during workup. Alternatives like dichloromethane or THF may reduce purification burdens.
-
Cost efficiency : HATU, while effective, is expensive. Budget-conscious alternatives like EDCI/HOBt could be explored.
-
Scale-up limitations : RP-HPLC is impractical for large batches. Transitioning to column chromatography or crystallization warrants investigation.
Chemical Reactions Analysis
Types of Reactions
ML252 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can undergo reduction reactions, particularly at the amide functional group.
Substitution: this compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Neuroscience Research
ML252's ability to inhibit KCNQ2 channels makes it a useful compound for investigating neuronal excitability and neurotransmitter release. Studies have shown that KCNQ2 channels are involved in regulating acetylcholine release, suggesting that this compound could be explored as a potential treatment paradigm for conditions like Alzheimer's disease .
Drug Discovery
The compound has been identified through high-throughput screening as a promising candidate for further drug development targeting KCNQ channels. Its distinct structural properties set it apart from other known inhibitors like XE991 and linopirdine, offering new avenues for therapeutic exploration .
Pharmacological Studies
This compound has been extensively profiled in various pharmacological assays, demonstrating selectivity across a wide range of ion channels and receptors. This selectivity is crucial for minimizing off-target effects in potential therapeutic applications .
Mechanistic Studies
Research utilizing this compound has provided insights into the gating mechanisms of KCNQ channels. By elucidating how this compound interacts with the channel structure, scientists can better understand the fundamental processes governing ion channel function and regulation .
Data Tables
| Property | Value |
|---|---|
| IC50 (KCNQ2) | 69 nM |
| Selectivity (KCNQ2/KCNQ1) | >40-fold |
| Binding Site | Pore domain residues |
| Effect on Neuronal Activity | Inhibitory |
Selectivity Profile
| Channel/Target | IC50 (nM) |
|---|---|
| KCNQ2 | 69 |
| KCNQ1 | 2900 |
| KCNQ4 | 200 |
| KCNQ2/Q3 Heteromer | 120 |
Case Study 1: Inhibition Mechanism Characterization
In a study aimed at characterizing the inhibition mechanism of this compound on Kv7.2/Kv7.3 channels, researchers utilized both docking simulations and electrophysiological recordings. The results indicated that this compound binds to specific tryptophan residues within the pore, leading to competitive inhibition against other known activators .
Case Study 2: Potential Therapeutic Applications
Another study explored this compound's role in modulating neurotransmitter release in neuronal populations. The findings suggested that selective inhibition of KCNQ2 could alter excitability patterns relevant to conditions such as epilepsy and Alzheimer's disease, highlighting its potential therapeutic applications .
Mechanism of Action
ML252 exerts its effects by selectively inhibiting the Kv7.2 voltage-gated potassium channels. This inhibition occurs through binding to a specific tryptophan residue in the pore of the channel, which is also a binding site for other pore-targeted activators like retigabine and ML213 . The inhibition of Kv7.2 channels by this compound increases neuronal excitability, making it a valuable tool for studying neuronal function and potential therapeutic interventions .
Comparison with Similar Compounds
Key Findings :
- State-Independent Binding: this compound inhibits Kv7 channels without requiring prior activation, unlike XE991 and linopirdine, which exhibit use-dependence .
- Competitive Interactions: this compound competes with pore-targeted activators (e.g., ML213) for binding at Trp236/265, reducing their efficacy.
- Structural Specificity : Mutations at Trp236 (e.g., W236F) reduce this compound sensitivity by >10-fold, highlighting the residue's role in inhibitor binding .
Functional and Therapeutic Implications
In Vitro and In Vivo Efficacy
Advantages Over XE991/Linopirdine
Biological Activity
ML252 is a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channels, which are crucial for regulating neuronal excitability. This compound has been identified as a significant player in the modulation of M-current, a current that stabilizes resting membrane potential and reduces neuronal excitability. The inhibition of Kv7.2 channels by this compound has implications for various neurological conditions, including epilepsy and neurodegenerative diseases.
Recent studies have elucidated the binding site and mechanism of action of this compound. It has been classified as a pore-targeted inhibitor of Kv7 channels, specifically Kv7.2 and Kv7.3. The interaction occurs at a tryptophan residue within the pore of these channels, which is also critical for the action of other known activators like retigabine and ML213.
Key Findings:
- Inhibition Potency : this compound exhibits an IC50 value of approximately 69 nM for KCNQ2 channels, indicating its high potency .
- Competitive Interactions : Electrophysiological studies show that pore-targeted activators can weaken the inhibitory effects of this compound, while voltage-sensor-targeted activators do not mitigate its action .
- In Vivo Effects : In transgenic zebrafish larvae, this compound was shown to increase neuronal excitability, highlighting its functional impact on neural circuits .
Biological Activity Data
The following table summarizes the biological activity and characteristics of this compound:
| Parameter | Value |
|---|---|
| Chemical Structure | 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide |
| IC50 (KCNQ2) | 69 nM |
| Selectivity | >40-fold selective for KCNQ2 over other ion channels |
| Mechanism | Pore-targeted inhibition |
| Impact on Neuronal Activity | Increases excitability in vivo |
Case Study 1: High-Throughput Screening
This compound was identified through high-throughput screening as part of the Molecular Library Probe Production Centers Network (MLPCN). This screening revealed its selective inhibitory action on KCNQ2, paving the way for further structure-activity relationship (SAR) studies that indicated how slight structural modifications could switch its activity from antagonist to agonist .
Case Study 2: Electrophysiological Analysis
In-depth electrophysiological studies demonstrated that this compound's inhibition is competitive with pore-targeted activators like ML213. This highlights the importance of understanding the interactions between different modulators to predict therapeutic outcomes in conditions characterized by altered neuronal excitability .
Case Study 3: Zebrafish Model
Using transgenic zebrafish expressing an optical reporter (CaMPARI), researchers were able to visualize the effects of this compound on neuronal activity in real-time. This model provided insights into how Kv7 channel inhibition leads to increased neuronal firing rates, which may contribute to understanding its potential therapeutic applications in treating epilepsy .
Q & A
Q. What is the mechanism of ML252 inhibition in Kv7.2/Kv7.3 channels, and how can researchers validate it experimentally?
this compound inhibits Kv7.2/Kv7.3 channels by binding to a modulatory pore site overlapping with the retigabine/ML213 binding region. The critical residue for this compound sensitivity is Trp236 in Kv7.2 (or Trp265 in Kv7.3), which interacts with the inhibitor’s carbonyl group. To validate this:
- Use site-directed mutagenesis (e.g., Trp236Phe mutation) combined with TEVC or patch-clamp electrophysiology to assess reduced this compound sensitivity .
- Perform docking studies with Kv7.2 structural models to visualize this compound’s binding orientation relative to Trp236 .
Q. Which experimental models are optimal for studying this compound’s effects on neuronal excitability?
- HEK293 cells transfected with Kv7.2/Kv7.3: Ideal for high-throughput screening and mechanistic studies due to controlled expression and rapid drug application .
- Transgenic zebrafish larvae expressing optical reporters (e.g., CaMPARI): Enable in vivo measurement of this compound-induced neuronal hyperactivity and interactions with activators (e.g., ML213) .
Q. How does this compound differ from other Kv7 inhibitors like XE991 or linopirdine in experimental applications?
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s effects when combined with pore-targeted vs. voltage-sensor domain (VSD)-targeted activators?
this compound’s inhibition is attenuated by pore-targeted activators (e.g., ML213) due to competitive binding at Trp236 but remains unaffected by VSD-targeted activators (e.g., ICA-069673). Methodological recommendations:
- Co-application experiments : Test sequential vs. simultaneous drug application using automated patch-clamp to distinguish competitive vs. non-competitive interactions .
- Concentration-response curves : Quantify shifts in this compound IC50 in the presence of activators to confirm binding site overlap .
Q. What experimental strategies can differentiate this compound’s allosteric gating effects from direct pore occlusion?
- Fluorine-switched analogs : Synthesize this compound derivatives (e.g., fluorine-substituted) to test for functional reversals (inhibition → potentiation), indicating allosteric modulation .
- Single-channel recordings : Analyze open probability and dwell times to detect this compound-induced changes in gating kinetics rather than pore block .
Q. How can researchers address variability in this compound inhibition observed in Trp236-mutated channels?
Residual inhibition in Kv7.2[W236F] suggests secondary binding sites or lower-affinity interactions. To investigate:
- Chimeric channel constructs : Swap pore domains between Kv7 subtypes to identify auxiliary binding regions .
- Molecular dynamics simulations : Map this compound’s interactions with non-Trp residues (e.g., hydrophobic pockets) .
Q. What are best practices for designing in vivo studies to validate this compound’s pharmacological profile?
- Dose-response in zebrafish : Combine this compound with activators (ML213/ICA-069673) and quantify rescue of neuronal hyperactivity via CaMPARI fluorescence .
- Cross-validate with ex vivo models : Compare this compound effects in brain slices (e.g., hippocampal neurons) to ensure translational relevance .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting data on this compound’s subtype selectivity (e.g., Kv7.1 vs. Kv7.2/3)?
this compound’s weak inhibition of Kv7.1 arises from Leu substitution at the pore position equivalent to Kv7.2 Trp236. To confirm:
- Homology modeling : Align Kv7.1 and Kv7.2 sequences to highlight structural divergence at the binding site .
- Functional assays : Express Kv7.1[Leu→Trp] mutants and test for enhanced this compound sensitivity .
Q. What statistical approaches are recommended for patch-clamp data with high variability (e.g., HEK293 current rundown)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
